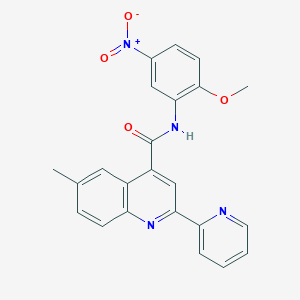
N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as MNQ, is a quinolinecarboxamide derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in various disease states, including cancer and neurodegenerative disorders.
Mecanismo De Acción
N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide exerts its pharmacological effects by inhibiting the activity of PARP, which is an enzyme involved in DNA repair processes. PARP inhibition leads to the accumulation of DNA damage, which can induce cell death in cancer cells. In neurodegenerative diseases, PARP inhibition has been shown to reduce oxidative stress and inflammation, which are key pathological features of these disorders.
Biochemical and Physiological Effects
This compound has been shown to have potent PARP inhibition activity, with an IC50 value of 0.15 μM. Its inhibition of PARP activity has been shown to induce DNA damage and cell death in cancer cells, while also reducing oxidative stress and inflammation in neurodegenerative diseases. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide has several advantages for use in laboratory experiments. Its potent PARP inhibition activity makes it a valuable tool for studying the role of PARP in various disease states. Its good oral bioavailability and pharmacokinetic properties also make it a promising candidate for in vivo studies. However, this compound has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and/or increased potency. Another direction is the investigation of this compound in combination with other therapeutic agents, such as chemotherapy drugs or other PARP inhibitors. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective effects of this compound in neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various disease states. Its potent PARP inhibition activity has been shown to have beneficial effects in cancer therapy, as PARP is involved in DNA repair processes that are critical for cancer cell survival. This compound has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-6-methyl-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-6-8-18-16(11-14)17(13-20(25-18)19-5-3-4-10-24-19)23(28)26-21-12-15(27(29)30)7-9-22(21)31-2/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQLOHUPNPPQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3608038.png)
![N-(tert-butyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3608048.png)
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608058.png)
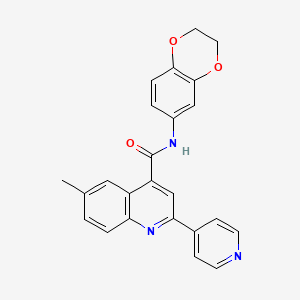
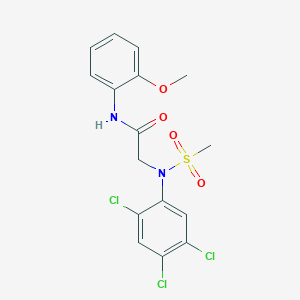
![6-chloro-2-(2-methylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608080.png)
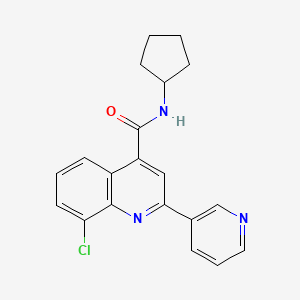
![diethyl 3-methyl-5-({[2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B3608105.png)
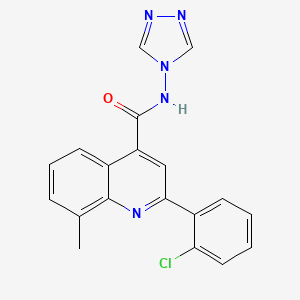


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3608124.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-phenylquinoline](/img/structure/B3608131.png)
